

A Comparative Guide to TRPC6 Agonists: Trpc6pam-C20 in Focus

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Trpc6-pam-C20** with other commonly used TRPC6 channel agonists, including GSK1702934A, Hyperforin, and the diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG). The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies of TRPC6 function and modulation.

Quantitative Comparison of TRPC6 Agonists

The following table summarizes the key quantitative parameters for **Trpc6-pam-C20** and other TRPC6 agonists. Efficacy is presented as the half-maximal effective concentration (EC50) required to elicit a response, and selectivity profiles against other transient receptor potential (TRP) channels are noted.



Compound	Mechanism of Action	EC50 for TRPC6 Activation	Selectivity Profile
Trpc6-pam-C20	Positive Allosteric Modulator (PAM)	2.37 μM (in TRPC6- expressing HEK293 cells)[1]	Selective for TRPC6 over other TRPC channels; also activates TRPA1.[1]
GSK1702934A	Direct Agonist	0.44 μM (in TRPC6- expressing HEK293 cells)	Activates TRPC3 (EC50 = 0.08 μM); considered a TRPC3/6 agonist.
Hyperforin	Direct Agonist	~0.72 µM (for Na+ influx) and ~1.16 µM (for Ca2+ influx) in PC12 cells endogenously expressing TRPC6[2]	Selective for TRPC6; does not activate the closely related TRPC3 channel.[3][4]
OAG	Direct Agonist (DAG analog)	Activation described as "relatively poor"; specific EC50 not consistently reported.	Non-selective; activates TRPC3, TRPC6, and TRPC7.

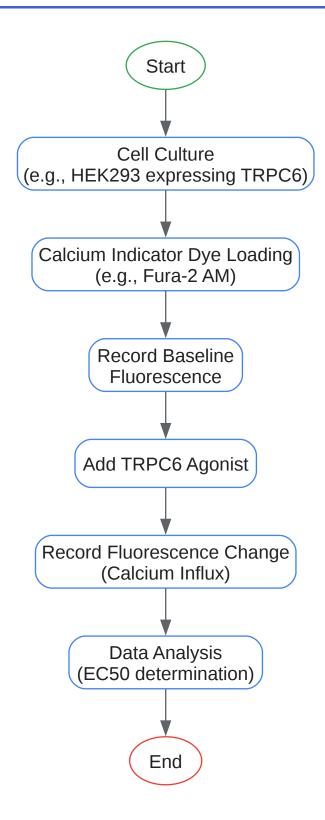
Signaling Pathways and Experimental Workflow

To understand the context in which these agonists are studied, the following diagrams illustrate the general signaling pathway leading to TRPC6 activation and a typical experimental workflow for assessing agonist activity.









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